molecular formula C11H18ClNOS B1408399 N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1949815-96-6

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B1408399
M. Wt: 247.79 g/mol
InChI Key: NUSSBBAJHHLIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The molecule is functionalized with an amine group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Thiopheneethylamine, an aromatic amine, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . Another related compound, 4-Aminotetrahydropyran, can be synthesized from Tetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The molecular structure of “N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is complex, with a molecular weight of 211.32 . It contains a thiophene ring, a tetrahydropyran ring, and an amine group .

Scientific Research Applications

Synthesis Techniques

  • A study by Aghekyan et al. (2018) explored the synthesis of dicarboxylic acid amides and diamides using [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine as a base. This process provides insights into the methods of synthesizing related compounds like N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride (Aghekyan et al., 2018).

Applications in Medicinal Chemistry

  • Georgiadis (1976) reported the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one and evaluated their antimicrobial and anticoccidial activities. This study demonstrates the potential medicinal applications of related compounds (Georgiadis, 1976).

Chemical Properties and Reactions

  • In research conducted by Vasileva et al. (2018), secondary amines reacted with ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates to yield various derivatives. This study contributes to understanding the reactivity of compounds similar to N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride (Vasileva et al., 2018).

Potential for Library Generation

  • Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a structurally diverse library of compounds. This research exemplifies the utility of similar compounds in diverse chemical syntheses (Roman, 2013).

Contributions to Tuberculostatic Agents

  • Titova et al. (2019) synthesized structural analogs of antituberculous agents, highlighting the role of similar compounds in developing new treatments for tuberculosis (Titova et al., 2019).

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-2-11(14-9-1)3-6-12-10-4-7-13-8-5-10;/h1-2,9-10,12H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSSBBAJHHLIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.